ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AS-9705 involves multiple steps, starting with the preparation of the benzotriazole core. The key steps include:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Substitution Reactions: The core undergoes various substitution reactions to introduce the methoxy and carboxamide groups.
Formation of Hexahydroazepine Ring: The hexahydroazepine ring is formed through a series of cyclization reactions involving ethylamine.
Industrial Production Methods: Industrial production of AS-9705 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: AS-9705 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Substitution reactions can introduce different substituents on the benzotriazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzotriazole compounds.
Scientific Research Applications
AS-9705 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying benzotriazole derivatives and their reactivity.
Biology: AS-9705 is investigated for its effects on cellular processes and receptor interactions.
Industry: AS-9705 is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
AS-9705 exerts its effects primarily through antagonism of dopamine D3 receptors. It inhibits the binding of dopamine to these receptors, thereby reducing emesis and enhancing gastric motility . The compound also has minimal affinity for other neurotransmitter receptors, which contributes to its specificity and reduced side effects.
Comparison with Similar Compounds
Domperidone: Another dopamine receptor antagonist used as an anti-emetic.
Metoclopramide: A gastroprokinetic agent with similar anti-emetic properties.
Ondansetron: A serotonin receptor antagonist used to prevent nausea and vomiting.
Comparison: AS-9705 is unique in its high specificity for dopamine D3 receptors, which distinguishes it from other compounds like domperidone and metoclopramide that have broader receptor affinities. This specificity potentially reduces the risk of side effects and enhances its therapeutic profile .
Properties
IUPAC Name |
ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMRNXGGFLRUIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381563 |
Source
|
Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-51-8 |
Source
|
Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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